![molecular formula C27H22ClN5O2 B11139617 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139617.png)
7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
Structural Overview
The compound features a unique triazatricyclo structure characterized by multiple fused rings and various functional groups, which may influence its biological activity. The presence of chlorophenyl and benzyl groups is notable as these are often associated with enhanced pharmacological properties.
Molecular Formula and Weight
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 406.9 g/mol
Chemical Identifiers
- IUPAC Name : 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- InChIKey : GDPBPEZFBHWLEQ-UHFFFAOYSA-N
- SMILES : CC1=C(C(=O)N2C(=N1)C(=CN2)C(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4Cl
Medicinal Chemistry
The compound's structural complexity suggests potential for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may inhibit bacterial enzymes critical for cell wall synthesis. For instance, docking studies have shown inhibition of the E. coli MurB enzyme, which could be extrapolated to hypothesize similar activities for this compound .
- Anticancer Properties : While specific data on this compound is limited, related triazole derivatives have demonstrated varying degrees of selectivity towards cancer cells in preclinical studies. Further investigations are required to establish the therapeutic window and safety profile .
Biochemical Research
The unique structure of this compound makes it a candidate for biochemical assays aimed at understanding enzyme mechanisms or cellular pathways:
- Enzyme Inhibition Studies : The compound can be used to explore its effects on specific enzymes involved in metabolic pathways or disease processes.
- Cellular Mechanism Investigations : Its interaction with cellular components can be studied to elucidate mechanisms of action at the molecular level.
Drug Development
Given its potential biological activities, this compound could serve as a lead structure for the development of new pharmaceuticals:
- Lead Optimization : Modifications to the existing structure may enhance its efficacy or reduce toxicity.
- Formulation Development : Investigating different formulations can help improve bioavailability and therapeutic outcomes.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of E. coli MurB enzyme | |
Anticancer | Selectivity towards cancer cells | |
Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the inhibition of essential enzymes involved in cell wall biosynthesis.
Case Study 2: Cytotoxicity Profiling
Research involving derivatives of this compound revealed varying degrees of cytotoxicity against different cancer cell lines. The findings suggest a need for further exploration into structure-activity relationships to optimize therapeutic effects.
Mechanism of Action
The mechanism of action of 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-6-imino-11-methyl-7-[3-(morpholin-4-yl)propyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-(7-benzyl-5-cyano-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-2-methylpropanamide
- N-Benzyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
Compared to similar compounds, 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique combination of functional groups and tricyclic structure.
Biological Activity
The compound 7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several components:
- Triazatricyclo structure : This unique arrangement may contribute to its biological activity.
- Chlorophenyl and benzyl groups : These substituents are known to influence pharmacological properties.
- Imino and carboxamide functionalities : These functional groups are often associated with various biological activities.
Molecular Formula
The molecular formula for the compound is C21H21ClN5O2.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Case Study : A study demonstrated that a related triazole derivative inhibited the proliferation of human cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against various pathogens:
- In vitro Studies : Tests have indicated that it possesses activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values suggest effective antimicrobial action .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound:
- Mechanism : It may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
- Research Findings : In animal models of neurodegeneration, administration of similar compounds resulted in improved cognitive function and reduced neuronal loss .
Case Studies
- Anticancer Effects :
- Antimicrobial Efficacy :
- Neuroprotective Activity :
Properties
Molecular Formula |
C27H22ClN5O2 |
---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H22ClN5O2/c1-17-8-7-13-32-24(17)31-25-21(27(32)35)14-20(23(29)33(25)16-18-9-3-2-4-10-18)26(34)30-15-19-11-5-6-12-22(19)28/h2-14,29H,15-16H2,1H3,(H,30,34) |
InChI Key |
PRLUNYUGPUOBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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